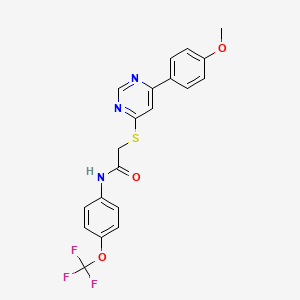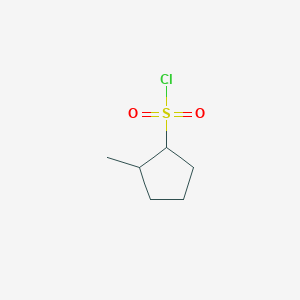
2-Methylcyclopentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclopentane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It has the molecular formula C6H11ClO2S and a molecular weight of 182.67 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . The reaction typically proceeds under mild conditions and results in high yields of the desired sulfonyl chloride.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The reagents and conditions used are similar to those in laboratory synthesis but are optimized for efficiency and safety.
化学反応の分析
Types of Reactions
2-Methylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the sulfonyl chloride group with a nucleophile, such as an amine or alcohol.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl chloride to the corresponding thiol or sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonates, or sulfides, depending on the nucleophile used.
Oxidation: The major products are sulfonic acids or sulfonamides.
Reduction: The major products are thiols or sulfides.
科学的研究の応用
2-Methylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonates.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Methylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins. This interaction can lead to the modification of the biological activity of the target molecules .
類似化合物との比較
Similar Compounds
Cyclopentanesulfonyl chloride: Similar structure but without the methyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Uniqueness
2-Methylcyclopentane-1-sulfonyl chloride is unique due to its cyclic structure and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This compound offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
特性
IUPAC Name |
2-methylcyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFJZXVRYIEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495792-59-0 |
Source


|
| Record name | 2-methylcyclopentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
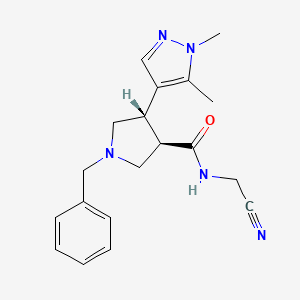
![2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2962718.png)
![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
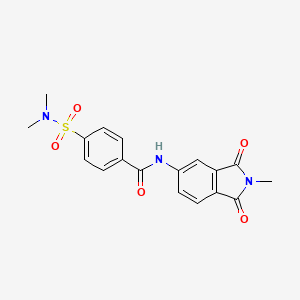
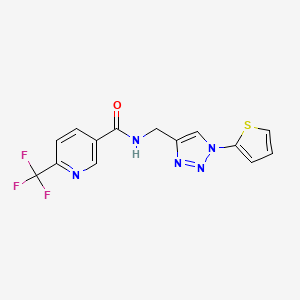
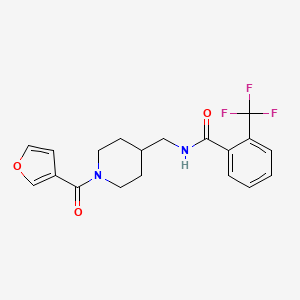

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
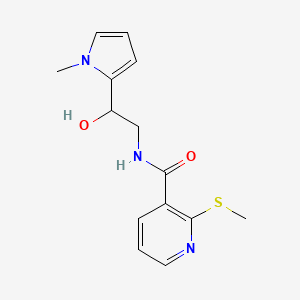
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
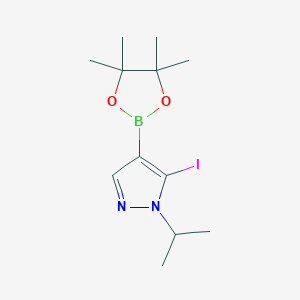
![2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2962738.png)
